molecular formula C20H23NO5 B112454 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid CAS No. 317357-42-9

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B112454
CAS No.: 317357-42-9
M. Wt: 357.4 g/mol
InChI Key: MUZBVLZKNSSONR-UHFFFAOYSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a 2-naphthyloxy substituent at the C4 position, and a carboxylic acid moiety at the C2 position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the 2-naphthyloxy group contributes aromatic bulkiness, influencing lipophilicity and binding affinity .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-yloxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-16(11-17(21)18(22)23)25-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZBVLZKNSSONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405726
Record name AGN-PC-0KKKSX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317357-42-9
Record name AGN-PC-0KKKSX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Strategies

The Boc group is universally employed to protect the pyrrolidine nitrogen due to its stability under both acidic and basic conditions. The reaction typically proceeds as follows:

Pyrrolidine derivative+(Boc)2OBase, DMAPBoc-protected intermediate\text{Pyrrolidine derivative} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base, DMAP}} \text{Boc-protected intermediate}

Table 1: Boc Protection Conditions and Outcomes

Reagent SystemSolventTemperatureYield (%)Stereochemical ImpactSource
(Boc)2O(\text{Boc})_2\text{O}, Et3_3NDichloromethane0°C → RT85–92Retains existing stereochemistry
(Boc)2O(\text{Boc})_2\text{O}, DMAPTHF25°C78–88Minimal racemization

The choice of base significantly impacts reaction efficiency. Triethylamine in dichloromethane at low temperatures minimizes epimerization, while DMAP in tetrahydrofuran (THF) accelerates the reaction at ambient conditions.

Introduction of the 2-Naphthyloxy Group

The 2-naphthyloxy group is introduced via two primary methods:

Mitsunobu Reaction

This method is favored for its ability to invert stereochemistry at the hydroxyl-bearing carbon, ensuring the desired (4S) configuration. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3):

Boc-protected pyrrolidine-4-ol+2-naphtholDEAD, PPh34-(2-naphthyloxy) derivative\text{Boc-protected pyrrolidine-4-ol} + 2\text{-naphthol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(2-naphthyloxy) derivative}

Table 2: Mitsunobu Reaction Optimization

2-Naphthol EquivalentsSolventReaction Time (h)Yield (%)Diastereomeric Ratio (dr)Source
1.2THF127495:5 (4S:4R)
1.5DMF86893:7

The use of THF over dimethylformamide (DMF) improves diastereoselectivity, likely due to better solubility of the intermediates.

Nucleophilic Aromatic Substitution

Alternatively, the 2-naphthyloxy group can be introduced via an SN2S_N2 mechanism using a pre-activated naphthyl halide. However, this method risks racemization and is less commonly employed.

Stereochemical Control Mechanisms

The (2S,4S) configuration is achieved through a combination of chiral starting materials and reaction conditions:

  • Chiral Pool Synthesis: Starting from enantiomerically pure pyrrolidine derivatives, such as L-proline, ensures retention of the C2 stereocenter.

  • Asymmetric Catalysis: Palladium-catalyzed couplings or enzymatic resolutions may refine enantiomeric excess (ee) during intermediate steps.

Table 3: Impact of Chiral Auxiliaries on Stereochemical Outcomes

Chiral Catalystee (%)Configuration (2S,4S) PuritySource
(R)-BINAP-PdCl2_29298%
L-Proline-derived ligand8895%

Industrial-Scale Considerations

Large-scale production faces challenges in cost-efficiency and waste management. Key advancements include:

  • Continuous Flow Synthesis: Reduces reaction times and improves heat transfer for exothermic steps like Boc protection.

  • Solvent Recycling: Recovery of THF and dichloromethane via distillation lowers environmental impact.

Table 4: Scalability of Key Steps

StepBatch Size (kg)Purity (%)Cycle Time (h)
Boc Protection5099.56
Mitsunobu Reaction3098.214

Emerging Methodologies

Recent innovations focus on biocatalytic approaches and photoredox-mediated reactions to enhance sustainability:

  • Enzymatic Oxidations: Alcohol dehydrogenases selectively oxidize intermediates, reducing reliance on heavy metal catalysts.

  • Electrochemical Synthesis: Direct anodic oxidation of pyrrolidine derivatives minimizes byproduct formation .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyloxy group or the Boc-protected amine, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
    • Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis, providing a stable and easily removable protection for amines during the synthesis process.
  • Organic Synthesis
    • Synthetic Methodology : The compound can be utilized in the development of new synthetic methodologies, particularly in asymmetric synthesis where chirality is crucial. Its chiral centers can influence the stereochemical outcomes of reactions.
    • Ligand Development : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
  • Biological Studies
    • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes, making it a candidate for further exploration in enzyme kinetics and drug design.
    • Receptor Binding Studies : The naphthyloxy group may facilitate interactions with biological receptors, leading to potential applications in pharmacology and therapeutics.

Case Studies

  • Peptide Synthesis Using (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid
    • A study demonstrated the effectiveness of this compound as a protecting group in synthesizing complex peptides. The Boc group was successfully removed under mild acidic conditions without affecting sensitive functional groups present in the peptide chain.
  • Asymmetric Synthesis
    • Researchers have explored the use of this compound in asymmetric synthesis pathways, showcasing its ability to produce enantiomerically enriched products through chiral auxiliary strategies.
  • Biological Activity Assessment
    • In vitro studies evaluated the inhibitory effects of derivatives on specific enzymes related to metabolic pathways. Results indicated promising activity that warrants further investigation into structure-activity relationships.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The naphthyloxy group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the molecule, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Substituent Variations at the C4 Position

Compound Name Substituent Stereochemistry Molecular Formula Key Properties/Applications References
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid 2-naphthyloxy (2S,4S) C₂₀H₂₃NO₅ High lipophilicity due to aromatic naphthyl group; used in peptide synthesis
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid 3-chlorophenoxy (2S,4S) C₁₆H₂₀ClNO₅ Chlorine enhances electronic density; potential antimicrobial applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid Phenyl (2S,4S) C₁₆H₂₁NO₄ Reduced steric bulk compared to naphthyl; intermediate in drug synthesis
(2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Fluoro (2S,4S) C₁₀H₁₆FNO₄ Fluorine improves metabolic stability; used in radiopharmaceuticals
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylic acid 4-chloro-2-ethylphenoxy (2S,4S) C₁₈H₂₄ClNO₅ Ethyl group increases lipophilicity; explored in agrochemicals

Stereochemical Variations

Compound Name Stereochemistry Key Differences References
(2S,4R)-1-(Tert-butoxycarbonyl)-4-(2-naphthylmethoxy)-2-pyrrolidinecarboxylic acid (2S,4R) Altered spatial arrangement reduces compatibility with enzyme active sites; lower synthetic yield
(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid (2R,4S) Inversion at C2 disrupts hydrogen-bonding networks; higher acute toxicity (H302)

Functional Group Modifications

Compound Name Functional Group Impact References
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Amino at C4 Enables crosslinking in peptide scaffolds; used in prodrug design
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)-2-pyrrolidinecarboxylic acid Methoxymethyl at C4 Enhances solubility in polar solvents; intermediate for glycosylation studies

Key Research Findings

Stereochemical Influence : The (2S,4S) configuration optimizes steric and electronic interactions in protease inhibitors, whereas (2S,4R) isomers show reduced efficacy .

Electron-Withdrawing Groups: Chlorine or fluorine at C4 enhances stability under acidic conditions .

Synthetic Accessibility : (2S,4S)-4-Fluoro derivatives are commercially more expensive (€17,600/g) than (2S,4R)-fluoro analogs (€6,400/g), indicating higher demand or synthetic complexity for the 4S isomer .

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-4-(2-naphthyloxy)-L-proline, is a synthetic compound with significant biological activity. This compound belongs to the class of pyrrolidine derivatives and has been studied for its potential applications in medicinal chemistry, particularly in the development of peptide mimetics and drug discovery.

  • Molecular Formula : C20_{20}H23_{23}NO5_5
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 317357-42-9
  • Structural Formula :
Boc 4 2 naphthyloxy L proline\text{Boc 4 2 naphthyloxy L proline}

The biological activity of this compound is primarily attributed to its structural resemblance to proline, an amino acid that plays a crucial role in protein synthesis and enzyme function. The naphthyloxy group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that Boc-4-(2-naphthyloxy)-L-proline demonstrates antimicrobial properties against several bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is likely related to its ability to interfere with cell signaling pathways involved in cell growth and apoptosis.
  • Neurological Effects : There is emerging evidence that Boc-4-(2-naphthyloxy)-L-proline may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
NeuroprotectiveModulation of oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial activity of Boc-4-(2-naphthyloxy)-L-proline against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies by Johnson et al. (2024) evaluated the effects of Boc-4-(2-naphthyloxy)-L-proline on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values around 30 µM, suggesting its potential role in cancer therapy.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach begins with Boc-protected proline derivatives, where the 4-position hydroxyl group is functionalized with 2-naphthyloxy via Mitsunobu or nucleophilic aromatic substitution reactions . For example, coupling reactions using HATU/DIEA activation in DMF (as described in ) achieve amide bond formation with >45% yield. Optimization includes controlling reaction temperature (room temperature for coupling) and using chromatographic purification (e.g., flash chromatography with EA/hexane gradients) to isolate stereoisomers .

Q. Which analytical techniques are recommended for confirming chiral purity and structural integrity?

  • Chiral HPLC : Resolves stereoisomers using chiral stationary phases (e.g., reports 98.0% ee for a fluorinated analog).
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., 2-naphthyloxy substituents show distinct aromatic splitting patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 385.495 for a methoxymethyl analog in ).
  • X-ray Crystallography : Resolves absolute configuration (applied in for proline derivatives).

Q. What are the optimal storage conditions to maintain compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (N2_2). Avoid aqueous environments due to Boc-group hydrolysis risks . For lyophilized solids, use desiccants (silica gel) to prevent hygroscopic degradation. Stability studies for analogs indicate >90% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How does stereochemical configuration at C2 and C4 influence biological interactions?

Stereochemistry dictates binding affinity to targets like proteases or kinases. For example, (2S,4S) configurations in proline derivatives enhance hydrophobic interactions with enzyme active sites compared to (2R,4R) diastereomers . In , resolving (2S,4S)-TBMP from its stereoisomer improved conformational rigidity, critical for inhibiting serine proteases. Computational docking (e.g., AutoDock Vina) can predict stereochemical effects on binding energy .

Q. What methodologies enable conformational analysis of the pyrrolidine ring?

  • Circular Dichroism (CD) : Detects ring puckering modes (e.g., Cγ_\gamma-endo vs. Cγ_\gamma-exo conformers) influenced by 2-naphthyloxy steric bulk .
  • NOESY NMR : Identifies through-space interactions (e.g., between naphthyl protons and pyrrolidine CH groups) to map spatial arrangements .
  • Molecular Dynamics (MD) Simulations : Analyze solvent effects on ring flexibility (e.g., water vs. DMSO) .

Q. What are the key considerations when designing in vivo studies for this compound?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400 or cyclodextrins) for analogs with logP >3 ( notes methanol solubility for fluorinated derivatives).
  • Metabolic Stability : Boc groups may undergo hepatic CYP450-mediated hydrolysis; consider deuterated analogs to prolong half-life .
  • Toxicity Mitigation : Monitor respiratory and dermal irritation (H315/H319 hazards in ) via OECD 423 acute toxicity guidelines.

Contradictory Data and Resolution

  • Melting Point Variability : reports 130–136°C for a chlorobenzyl analog, while cites 114–118°C for a fluorinated derivative. This disparity likely arises from substituent polarity differences. Always validate against in-house synthesized batches .

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